molecular formula C19H18Cl3NO4 B227909 Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate

Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate

Cat. No. B227909
M. Wt: 430.7 g/mol
InChI Key: LPGRIDNCKCCOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate is a chemical compound that has been extensively researched for its potential applications in scientific research. The compound is known for its unique properties, which make it useful in various fields of research.

Mechanism of Action

The mechanism of action of Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects, which we will discuss later in this paper.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have anti-viral, anti-bacterial, and anti-fungal properties. However, more research is needed to fully understand the extent of these effects and their potential applications.

Advantages and Limitations for Lab Experiments

Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively target certain enzymes or proteins, which makes it useful for studying the mechanism of action of various biological processes. However, the compound is also highly reactive and can be difficult to work with, which can limit its applications in certain experiments.

Future Directions

There are several future directions for research on Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate. One direction is to further study the compound's potential applications in cancer therapy. Another direction is to explore its potential as an anti-inflammatory agent. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
In conclusion, this compound is a complex chemical compound that has been extensively researched for its potential applications in scientific research. The compound has various properties that make it useful in different fields of research, and its potential applications are still being explored. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of research.

Synthesis Methods

Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis method is complex and requires careful attention to detail to ensure the purity and quality of the final product. The process involves the use of various reagents, solvents, and catalysts, which are carefully chosen to optimize the yield and purity of the compound.

Scientific Research Applications

Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate has been extensively studied for its potential applications in scientific research. The compound has been shown to have various properties that make it useful in different fields of research. It has been used as a building block for the synthesis of new compounds, as a tool for studying the mechanism of action of various biological processes, and as a potential therapeutic agent for various diseases.

properties

Molecular Formula

C19H18Cl3NO4

Molecular Weight

430.7 g/mol

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoate

InChI

InChI=1S/C19H18Cl3NO4/c1-26-19(25)17(23-18(24)10-20)9-12-5-7-13(8-6-12)27-11-14-15(21)3-2-4-16(14)22/h2-8,17H,9-11H2,1H3,(H,23,24)

InChI Key

LPGRIDNCKCCOGT-UHFFFAOYSA-N

SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)NC(=O)CCl

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)NC(=O)CCl

Origin of Product

United States

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